molecular formula C14H12S B047620 2,8-Dimethyldibenzothiophene CAS No. 1207-15-4

2,8-Dimethyldibenzothiophene

Cat. No. B047620
CAS RN: 1207-15-4
M. Wt: 212.31 g/mol
InChI Key: RRYWCJRYULRSJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2,8-Dimethyldibenzothiophene involves complex reactions including oxidative coupling and Stille coupling, demonstrating the intricate steps needed to prepare such compounds. For instance, 4,6-Dimethyldibenzothiophene, a compound with structural similarities, can be synthesized through a series of reactions involving coupling and annulation processes, indicating the complexity of synthesizing specific dimethyldibenzothiophenes (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of 2,8-Dimethyldibenzothiophene derivatives has been extensively studied, revealing insights into the electronic and spatial configuration that impact their chemical behavior. X-ray crystallography studies provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions with catalysts during desulfurization processes (Kopf et al., 1979).

Chemical Reactions and Properties

2,8-Dimethyldibenzothiophene participates in various chemical reactions, showcasing its reactivity profile. One of the notable reactions is its role in hydrodesulfurization, where it serves as a refractory sulfur compound. Studies on its hydrogenated derivatives and their reactivity further elucidate the challenges in desulfurizing such compounds, highlighting the need for efficient catalysts and optimized reaction conditions (Yang et al., 2014).

Physical Properties Analysis

The physical properties of 2,8-Dimethyldibenzothiophene, such as its melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments, particularly in relation to its use in petrochemical processing and environmental studies. The stability of its crystal structure under various conditions provides insights into its robustness and the challenges in its transformation during desulfurization processes.

Chemical Properties Analysis

The chemical properties of 2,8-Dimethyldibenzothiophene, including its electron affinity, acidity, and basicity, play a significant role in its interactions with catalysts and reagents. Its resistance to desulfurization underscores the importance of developing advanced catalytic systems capable of effectively removing sulfur from such compounds. Studies on its binding affinity and interactions with transition metal complexes offer valuable information for designing more efficient desulfurization catalysts (Vecchi et al., 2003).

Scientific Research Applications

Application 1: Petroleum Geochemistry

  • Summary of the Application: Dibenzothiophene (DBT) and its homologues, including 2,8-Dimethyldibenzothiophene, are important molecular markers in petroleum geochemistry . They are used to determine the source facies, depositional environments, and thermal maturity status of crude oils and source rocks .
  • Methods of Application or Experimental Procedures: The distribution of dibenzothiophenes, phenyldibenzothiophenes, and benzo [b]naphthothiophenes in crude oils and source rocks from the Niger Delta Basin were investigated by gas chromatography-mass spectrometry .
  • Results or Outcomes: The study showed that these compounds were effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks in the Niger Delta Basin, Nigeria .

Application 2: Thermal Simulation Experiments

  • Summary of the Application: In thermal simulation experiments, 2,8-Dimethyldibenzothiophene is generated to understand the mechanisms through which these organosulfur compounds are formed in sedimentary environments .
  • Methods of Application or Experimental Procedures: Thermal simulation experiments with 3,3’-dimethylbiphenyl and sulfur in closed gold tubes at 200-500 ℃ and 10 MPa afforded three main dimethyldibenzothiophene isomers (DMDBTs) .
  • Results or Outcomes: The study found that DBTs could be generated at a temperature as moderate as 200 ℃ under geological conditions, because the temperature threshold of the reaction could be reduced by increasing the system pressure .

Safety And Hazards

Safety data sheets recommend wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) when handling 2,8-Dimethyldibenzothiophene . If the exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator .

properties

IUPAC Name

2,8-dimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYWCJRYULRSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880786
Record name 2,8-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyldibenzothiophene

CAS RN

1207-15-4, 70021-47-5
Record name Dibenzothiophene, 2,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzothiophene, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
T Ohshiro, T Hirata, Y Izumi - FEMS Microbiology Letters, 1996 - academic.oup.com
The dibenzothiophene desulfurizing bacterium, Rhodococcus erythropolis H-2, could grow on dibenzothiophene derivatives such as 3,4-benzodibenzothiophene, 2,8-…
Number of citations: 104 academic.oup.com
H Yang, C Fairbridge, Z Ring - Energy & fuels, 2003 - ACS Publications
Various adsorption configurations of dibenzothiophene, a series of one and two methyl-substituted dibenzothiophenes and their hydrogenated derivatives on a MoS 2 nanocluster, were …
Number of citations: 80 pubs.acs.org
H GILMAN, GR WILDER - The Journal of Organic Chemistry, 1957 - ACS Publications
Several dibenzothiophene derivatives have been synthesized by the use of a halogen-metal interconversion reaction on the corresponding bromo compound followed by a reaction …
Number of citations: 28 pubs.acs.org
JJ Eisch, LE Hallenbeck, KI Han - J. Org. Chem.;(United States), 1983 - osti.gov
Two equivalents of the complex (2,2'-bipyridyl)(1,5-cyclooctadiene)nickel(0) cleave dibenzothiophene in homogeneous media to form nickel-substituted biphenyl derivatives and nickel …
Number of citations: 75 www.osti.gov
H Hori, K Ogi, Y Fujita, Y Yasuda, E Nagashima… - Fuel Processing …, 2018 - Elsevier
We investigated the removal of dibenzothiophene (DBT) and related compounds, 4-methyldibenzothiophene (4-MeDBT), 4,6-dimethyldibenzothiophene (4,6-DMeDBT), 2,8-…
Number of citations: 18 www.sciencedirect.com
AW Myers, WD Jones - Organometallics, 1996 - ACS Publications
The unsaturated 16e - fragment [(C 5 Me 5 )Rh(PMe 3 )] has been observed to insert into the sulfur−carbon bond in a variety of substituted dibenzothiophenes to give a six-membered …
Number of citations: 85 pubs.acs.org
J Liu, V Di Bussolo, DY Gin - Tetrahedron letters, 2003 - Elsevier
A one-pot C2-acetamidomannosylation reaction for the synthesis of 2-N-acetylamino-2-deoxy-α-d-mannopyranosides from glucals is described. Glucal donors are activated by the …
Number of citations: 25 www.sciencedirect.com
V Meille, E Schulz, M Lemaire, M Vrinat - Journal of Catalysis, 1997 - Elsevier
The transformation mechanism of dibenzothiophene,4-methyl-dibenzothiophene, 4,6-dimethyldibenzothiophene, and 2,8-di-methyldibenzothiophene has been studied in a batch …
Number of citations: 233 www.sciencedirect.com
JJ Eisch, LE Hallenbeck, KI Han - The Journal of Organic …, 1983 - ACS Publications
Two equivalents of the complex (2, 2/-bipyridyl)(l, 5-cyclooctadiene) nickel (0) cleave dibenzothiophene in homogeneous media to form nickel-substituted biphenyl derivatives and …
Number of citations: 3 pubs.acs.org
S Shi, J Chen, L Zhu, T Wang - Journal of Asian Earth Sciences: X, 2022 - Elsevier
The biodegradation of dibenzothiophene (DBT) and alkyl dibenzothiophenes (DBTs) were studied in crude oils from the Linpan oilfield, Bohai Bay basin, eastern China. The crude oils …
Number of citations: 2 www.sciencedirect.com

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